molecular formula C10H11NO2 B12342495 Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one

Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one

Cat. No.: B12342495
M. Wt: 177.20 g/mol
InChI Key: IBGZGCQWOXMORO-ZHACJKMWSA-N
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Chemical Reactions Analysis

Types of Reactions

Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Indanone oxime
  • 2,3-Dihydro-1H-inden-1-one oxime
  • 6-Methoxy-2,3-dihydro-1H-inden-1-one oxime

Uniqueness

Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the oxime group at the 1-position allows for unique interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(NE)-N-(6-methoxy-2,3-dihydroinden-1-ylidene)hydroxylamine

InChI

InChI=1S/C10H11NO2/c1-13-8-4-2-7-3-5-10(11-12)9(7)6-8/h2,4,6,12H,3,5H2,1H3/b11-10+

InChI Key

IBGZGCQWOXMORO-ZHACJKMWSA-N

Isomeric SMILES

COC1=CC\2=C(CC/C2=N\O)C=C1

Canonical SMILES

COC1=CC2=C(CCC2=NO)C=C1

Origin of Product

United States

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